

In-Depth Technical Guide to Pranlukast-d4:

**Physical and Chemical Specifications** 

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Pranlukast-d4 |           |
| Cat. No.:            | B10782638     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical specifications of **Pranlukast-d4**. The information is intended to support research, development, and analytical activities involving this isotopically labeled compound. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key analytical techniques.

## **Core Physical and Chemical Properties**

**Pranlukast-d4** is the deuterated form of Pranlukast, a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1] It is primarily utilized as an internal standard for the quantification of Pranlukast in biological matrices using mass spectrometry-based assays. The incorporation of four deuterium atoms provides a distinct mass shift, enabling accurate and precise measurement.



| Property          | Value                                                                                       | Reference |
|-------------------|---------------------------------------------------------------------------------------------|-----------|
| Chemical Name     | N-[4-oxo-2-(1H-tetrazol-5-<br>yl)-4H-1-benzopyran-8-yl]-4-(4-<br>phenylbutoxy)-benzamide-d4 | [2]       |
| Synonyms          | ONO-1078-d4                                                                                 | [3]       |
| CAS Number        | 2713172-43-9                                                                                | [2][4]    |
| Molecular Formula | C27H19D4N5O4                                                                                | [2][4]    |
| Molecular Weight  | 485.53 g/mol                                                                                | [3][4]    |
| Physical State    | Solid                                                                                       | [2]       |
| Purity            | ≥99% deuterated forms (d1-d4)                                                               | [2]       |
| Solubility        | Soluble in DMSO                                                                             | [2]       |
| Storage           | Store at 2-8°C for long-term storage.                                                       | [4]       |

# **Experimental Protocols**Synthesis and Purification

A definitive, publicly available protocol for the synthesis of **Pranlukast-d4** is not detailed in the literature, as such standards are often prepared via proprietary custom synthesis. However, a logical synthetic route can be inferred from the known synthesis of Pranlukast. The deuterium atoms are typically introduced into one of the aromatic rings of a precursor molecule.

A plausible synthetic workflow for Pranlukast, adaptable for the deuterated analog, involves the following key steps:

• Synthesis of Key Intermediates: The synthesis of Pranlukast typically involves the preparation of two key intermediates: 4-(4-phenylbutoxy)benzoic acid and 8-amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran hydrochloride. For **Pranlukast-d4**, the deuterated version of 4-(4-phenylbutoxy)benzoic acid would be synthesized.



 Amide Coupling: The two intermediates are then coupled to form the final Pranlukast molecule.

A general purification method for Pranlukast involves recrystallization.

Recrystallization Protocol:

- Dissolve the crude **Pranlukast-d4** in a minimal amount of a suitable hot solvent, such as N,N-dimethylformamide.
- Slowly add a less polar solvent, like ethanol, to induce crystallization.
- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
- Dry the purified crystals under reduced pressure. This process can be repeated to achieve higher purity.[3]

## **Analytical Methodologies**

**Pranlukast-d4** is primarily used as an internal standard in bioanalytical methods for the quantification of Pranlukast.

High-Performance Liquid Chromatography (HPLC) for Pranlukast Analysis:

A stability-indicating RP-HPLC method for Pranlukast has been developed, which can be adapted for **Pranlukast-d4**.



| Parameter            | Condition                                                    |
|----------------------|--------------------------------------------------------------|
| Column               | C18 reversed-phase column (e.g., 100 x 4.6 mm, 5 μm)         |
| Mobile Phase         | Methanol and ammonium acetate buffer (pH 5) at a 75:25 ratio |
| Flow Rate            | 1.2 mL/min                                                   |
| Column Temperature   | 40°C                                                         |
| Detection Wavelength | 230 nm                                                       |
| Injection Volume     | 10 μL                                                        |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Pranlukast in Human Plasma:

A highly sensitive and selective LC/MS/MS method has been developed for the determination of Pranlukast and its metabolites in human plasma. **Pranlukast-d4** would serve as an ideal internal standard in this assay.

| Parameter                            | Condition                              |
|--------------------------------------|----------------------------------------|
| Sample Preparation                   | Online solid-phase extraction (SPE)    |
| LC System                            | HPLC with a step gradient              |
| Mobile Phase                         | 20 mM ammonium acetate-methanol system |
| Mass Spectrometer                    | Triple quadrupole                      |
| Ionization Mode                      | Negative ion turbo-ionspray            |
| Detection                            | Selected Reaction Monitoring (SRM)     |
| Lower Limit of Quantification (LLOQ) | 10.0 ng/mL for Pranlukast              |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

For structural confirmation, NMR spectroscopy is employed.



| Parameter              | Condition                                                                                          |
|------------------------|----------------------------------------------------------------------------------------------------|
| Solvent                | Deuterated chloroform (CDCl <sub>3</sub> ) or Deuterated Dimethyl Sulfoxide (DMSO-d <sub>6</sub> ) |
| Spectrometer Frequency | Routine analysis is typically performed at proton frequencies between 300 and 500 MHz.             |
| Reference Standard     | Tetramethylsilane (TMS)                                                                            |

## **Signaling Pathways and Mechanism of Action**

Pranlukast functions as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). [5][6] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis.[6][7] By blocking the CysLT1 receptor, Pranlukast inhibits the downstream effects of these leukotrienes, which include bronchoconstriction, airway edema, and mucus secretion.[5][6][8]

Pranlukast has also been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses.

## **Cysteinyl Leukotriene Signaling Pathway**



Click to download full resolution via product page

Caption: Cysteinyl Leukotriene signaling pathway and the inhibitory action of Pranlukast.

### **NF-kB Signaling Pathway Inhibition**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Determination of Pranlukast and its metabolites in human plasma by LC/MS/MS with PROSPEKT on-line solid-phase extraction PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel synthesis route of pranlukast intermediate 4-(4-phenylbutoxyl)benzoic acid Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. ajchem-a.com [ajchem-a.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. researchgate.net [researchgate.net]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. arborpharmchem.com [arborpharmchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to Pranlukast-d4: Physical and Chemical Specifications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10782638#pranlukast-d4-physical-and-chemical-specifications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com